molecular formula C7H7FN2O B1360107 (2-Fluorophenyl)urea CAS No. 656-31-5

(2-Fluorophenyl)urea

Cat. No. B1360107
CAS RN: 656-31-5
M. Wt: 154.14 g/mol
InChI Key: PAWVOCWEWJXILY-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)urea” is a chemical compound with the molecular formula C7H7FN2O . It is used in laboratory chemicals .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)urea” can be represented by the InChI string: InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) . The Canonical SMILES representation is C1=CC=C(C(=C1)NC(=O)N)F .


Physical And Chemical Properties Analysis

“(2-Fluorophenyl)urea” has a molecular weight of 154.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 154.05424101 g/mol . The Topological Polar Surface Area of the compound is 55.1 Ų .

Scientific Research Applications

  • Herbicide Development : Gardner et al. (1985) explored the use of N-cyclopropyl-N′-(2-fluorophenyl) urea as a selective herbicide in grain sorghum, demonstrating its effectiveness and evaluating analogs for their phytotoxicity properties (Gardner et al., 1985).

  • Antifungal Agents : Mishra et al. (2000) studied the antifungal activity of various derivatives, including N(1)- and N(3)-(4-fluorophenyl) ureas, highlighting their effectiveness against fungi like A. niger and F. oxyporum (Mishra et al., 2000).

  • Molecular Imaging Agents : Ilovich et al. (2008) synthesized several VEGFR-2/PDGFR dual inhibitors with a structure based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, useful as potential PET biomarkers for angiogenic processes (Ilovich et al., 2008).

  • Enzyme Inhibition : Research by Burmistrov et al. (2019) showed that a series of soluble epoxide hydrolase (sEH) inhibitors containing 2-fluorophenyl fragments were effective, indicating potential biomedical applications (Burmistrov et al., 2019).

  • useful in various analytical applications (Helal & Kim, 2010).
  • Synthesis of Antimicrobial Agents : Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas with good antimicrobial activity, demonstrating the potential of these compounds in medical applications (Haranath et al., 2007).

  • Fluorescent Dye Development : Frath et al. (2012) worked on a Boranil fluorophore bearing a nitro-phenyl group and converted it to various derivatives including urea, which were used as fluorescent dyes in bio-labeling experiments (Frath et al., 2012).

  • Fluorogenic Ureas in Anion Sensing : Amendola et al. (2013) investigated the anion binding tendencies of fluorogenic ureas, revealing their potential use in the development of new sensing materials for anions (Amendola et al., 2013).

  • Polymorphism in Crystal Engineering : Research by Capacci-Daniel et al. (2016) on 1,3-bis(3-fluorophenyl)urea showed different polymorphic forms, contributing to the understanding of hydrogen bonding and molecular arrangement in crystal structures (Capacci-Daniel et al., 2016).

  • Synthesis of Fluoride Ion Sensors : Rani et al. (2020) developed urea-linked 1,2,3-triazole based sensors for selective sensing of fluoride ions, highlighting their application in chemical sensing technologies (Rani et al., 2020).

Safety And Hazards

When handling “(2-Fluorophenyl)urea”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVOCWEWJXILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215854
Record name (2-Fluorophenyl)urea
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)urea

CAS RN

656-31-5
Record name N-(2-Fluorophenyl)urea
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Record name (2-Fluorophenyl)urea
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Record name 656-31-5
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Record name (2-Fluorophenyl)urea
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Record name (2-fluorophenyl)urea
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Record name 1-(2-Fluorophenyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
V Burmistrov, C Morisseau, V D'yachenko… - Journal of fluorine …, 2019 - Elsevier
A series of soluble epoxide hydrolase (sEH) inhibitors containing 2-fluorophenyl fragment was developed. Inhibition potency of the described compounds ranges from 0.7 to 630.9 nM. 1…
Number of citations: 34 www.sciencedirect.com
A Abad, C Agulló, AC Cuñat, C Vilanova… - Crystal growth & …, 2006 - ACS Publications
The X-ray crystallographic structures of nine fluorinated N-(pyridin-4-yl)-N‘-phenylureas have been determined in order to study the effect of the regiochemistry and degree of …
Number of citations: 39 pubs.acs.org
M Adel, KAM Abouzid - Bioorganic Chemistry, 2022 - Elsevier
A series of pyrrolo[2,3-d]pyrimidine linked to diarylureas were previously discovered by our group as sorafenib fused congeners, which were endowed with more potent activity as …
Number of citations: 6 www.sciencedirect.com
R Veligeti, JS Anireddy, RB Madhu… - Journal of Fluorine …, 2022 - Elsevier
Six novel unsymmetrical trisubstituted urea derivatives were synthesized, characterised and their DFT studies were reported in this present work. 1,1′-carbonyldiimidazole (CDI) was …
Number of citations: 7 www.sciencedirect.com
G Gardner, KH Pilgram, LJ Brown… - Pesticide Biochemistry and …, 1985 - Elsevier
The use of N-cyclopropyl-N′-(2-fluorophenyl) urea as a selective herbicide in grain sorghum has recently been disclosed (USP 4,344,916). Evaluation of analogs of this compound has …
Number of citations: 10 www.sciencedirect.com
M Flores-Alamo, FJ Perez-Ortiz, A Arevalo, JJ Garcia - IUCrData, 2020 - scripts.iucr.org
The molecular structure of the title complex, [Ni(C13H8F2N2O)(C14H32P2)] or Ni(oFPU)(dippe), where oFPU is the dianion of bis(2-fluorophenyl)urea and dippe is 1,2-bis(di-…
Number of citations: 7 scripts.iucr.org
Y Dai, K Hartandi, Z Ji, AA Ahmed… - Journal of medicinal …, 2007 - ACS Publications
In our continued efforts to search for potent and novel receptor tyrosine kinase (RTK) inhibitors as potential anticancer agents, we discovered, through a structure-based design, that 3-…
Number of citations: 225 pubs.acs.org
QZ Zheng, K Cheng, XM Zhang, K Liu, QC Jiao… - European journal of …, 2010 - Elsevier
A series of N-alkyl substituted urea derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The N-alkyl substituted urea derivatives bearing …
Number of citations: 46 www.sciencedirect.com
BZ Kurt, I Gazioglu, L Basile, F Sonmez, T Ginex… - European Journal of …, 2015 - Elsevier
New benzofuranylthiazole derivatives containing the aryl–urea moiety were synthesized and evaluated in vitro as dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) …
Number of citations: 43 www.sciencedirect.com
A Abad, C Agulló, AC Cuñat, R Jiménez… - Journal of agricultural …, 2004 - ACS Publications
Seventeen phenyl-fluorinated analogues of thidiazuron [N-phenyl-N‘-(1,2,3-thiadiazol-5-yl)urea, TDZ] have been prepared and characterized. The effects of each fluorinated urea on …
Number of citations: 36 pubs.acs.org

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